1-(4-Methoxyphenyl)pyrrolidine-2-thione
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NOS |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C11H13NOS/c1-13-10-6-4-9(5-7-10)12-8-2-3-11(12)14/h4-7H,2-3,8H2,1H3 |
InChI Key |
KSKOVWLXAWDBLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCC2=S |
Origin of Product |
United States |
Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 4 Methoxyphenyl Pyrrolidine 2 Thione
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei, primarily ¹H and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR analysis would reveal the number of distinct proton environments, their integration (ratio of protons), and their coupling (neighboring protons). For 1-(4-Methoxyphenyl)pyrrolidine-2-thione, one would expect to observe distinct signals for the aromatic protons on the methoxyphenyl group and the aliphatic protons on the pyrrolidine (B122466) ring.
Aromatic Region: The 4-substituted (para) pattern of the methoxyphenyl group would typically present as two distinct doublets, each integrating to 2H.
Aliphatic Region: The three sets of methylene (B1212753) protons (at C3, C4, and C5) of the pyrrolidine ring would likely appear as multiplets. Their exact chemical shifts and coupling patterns would confirm the ring structure.
Methoxyl Group: A sharp singlet, integrating to 3H, would be expected for the -OCH₃ protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis, including C=S Chemical Shift Characterization
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. For the target compound, this would include:
The carbons of the pyrrolidine ring.
The carbons of the methoxyphenyl substituent.
The carbon of the methoxy (B1213986) group.
Crucially, the thiocarbonyl carbon (C=S). The chemical shift of the C=S carbon is highly characteristic and typically appears significantly downfield, often in the range of 190-220 ppm, distinguishing it clearly from a standard carbonyl (C=O) carbon. For comparison, in a related structure containing a thione, a ¹³C NMR signal for the C=S group was observed at 177.9 ppm. researchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
2D NMR experiments are essential for unambiguously assigning the signals from 1D NMR and piecing together the molecular framework.
COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, confirming, for example, the connectivity between the adjacent methylene groups in the pyrrolidine ring (H3-H4, H4-H5).
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of both ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the different fragments of the molecule, such as linking the aromatic protons to the nitrogen-adjacent carbon (C5) of the pyrrolidine ring and confirming the position of the methoxy group on the aromatic ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Thiocarbonyl and Other Functional Group Vibrational Analysis
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Key expected absorptions for this compound would include:
C=S (Thiocarbonyl) Stretch: This is a key vibration. The C=S stretching band is typically found in the region of 1250-1020 cm⁻¹ and is generally weaker and more variable than the C=O stretch. In a similar compound, this band was noted at 1248 cm⁻¹. researchgate.net
C-N Stretch: Vibrations for the C-N bond of the thiolactam.
C-O-C Stretch: Characteristic stretching of the aryl ether.
Aromatic C=C and C-H Stretches: Signals corresponding to the benzene (B151609) ring.
Aliphatic C-H Stretches: Signals for the methylene groups of the pyrrolidine ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination
HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio. This allows for the determination of the exact molecular formula, a critical piece of evidence for a new compound's identity. For C₁₁H₁₃NOS, the calculated exact mass would be compared to the experimentally measured value to confirm the elemental composition.
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing
If a suitable single crystal of the compound could be grown, X-ray diffraction would provide the ultimate structural proof. This technique maps the electron density of the atoms in the crystal lattice, yielding a three-dimensional model of the molecule. This analysis would unambiguously determine:
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, revealing the exact shape of the molecule in the solid state, including the planarity or puckering of the pyrrolidine ring.
Crystal Packing: How individual molecules arrange themselves in the crystal, including any intermolecular interactions like hydrogen bonds or π-stacking that stabilize the solid-state structure. For instance, analysis of the related compound 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione revealed a shallow envelope conformation for the five-membered ring. nih.gov
Without access to this primary data for this compound, any attempt to write the requested article would be speculative and not meet the required standards of scientific accuracy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules containing chromophoric groups. In the case of this compound, the UV-Vis spectrum is dictated by the electronic transitions within the constituent chromophores: the N-aryl thioamide system. This system comprises the thioamide group (-N-C=S) and the 4-methoxyphenyl (B3050149) group, which are electronically coupled.
The electronic spectrum of thioamides is generally characterized by two primary absorption bands that arise from distinct electronic transitions. These are the n → π* (non-bonding to anti-bonding pi orbital) and π → π* (pi to anti-bonding pi orbital) transitions.
The π → π* transition is typically of high intensity (large molar absorptivity, ε) and occurs at shorter wavelengths. This transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital and is associated with the conjugated system formed by the phenyl ring and the thioamide group. The presence of the electron-donating methoxy (-OCH₃) group in the para position of the phenyl ring is expected to cause a bathochromic (red) shift, moving this absorption band to a longer wavelength compared to an unsubstituted phenyl ring. This is due to the extension of the conjugated system and the stabilization of the excited state.
The n → π* transition is characteristically of low intensity (small molar absorptivity, ε) and appears at longer wavelengths. This transition involves the excitation of a non-bonding electron from the sulfur atom of the thiocarbonyl group to a π* anti-bonding orbital. This transition is formally forbidden by symmetry rules, which accounts for its low intensity.
The analysis of the UV-Vis spectrum of this compound would therefore involve identifying these two key absorption bands to understand the electronic distribution and the energies of the frontier molecular orbitals. The precise location and intensity of these bands are sensitive to the solvent environment, with polar solvents often causing a hypsochromic (blue) shift of the n → π* transition and a bathochromic shift of the π → π* transition.
A representative data table, based on the expected spectral characteristics for this class of compounds, is presented below.
| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L·mol-1·cm-1) | Chromophore |
| π → π | ~290 - 310 | High (> 10,000) | 4-Methoxyphenyl group conjugated with the thioamide |
| n → π | ~380 - 420 | Low (< 500) | Thioamide C=S group |
Computational and Theoretical Investigations on 1 4 Methoxyphenyl Pyrrolidine 2 Thione
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structures
No published studies were found that detail the DFT calculations for the optimized geometry of 1-(4-Methoxyphenyl)pyrrolidine-2-thione. Such a study would typically involve selecting a functional (like B3LYP) and a basis set to calculate parameters such as bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction and Stability Assessment
There is no available FMO analysis for this compound. This type of analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals and the resulting HOMO-LUMO gap are crucial for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. niscpr.res.innih.gov A small energy gap generally suggests higher reactivity. nih.gov
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computed NMR Chemical Shifts
Theoretical calculations of NMR spectra (¹H and ¹³C) for this compound are not available. These computations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, predict the chemical shifts of each nucleus. researchgate.net These predicted values are then correlated with experimental data to confirm the molecular structure.
Calculated Vibrational Frequencies and IR Spectral Assignments
Similarly, no computational data on the vibrational frequencies and IR spectrum of this compound could be located. A theoretical vibrational analysis would calculate the frequencies of fundamental vibrational modes. nih.gov These are then compared to experimental FT-IR spectra to assign specific absorption bands to corresponding molecular motions, such as C=S stretching, C-N stretching, and aromatic ring vibrations.
Investigation of Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution
An MEP surface map for this compound has not been published. This analysis visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net Such maps are instrumental in understanding intermolecular interactions and predicting sites for chemical reactions.
Conformational Analysis and Potential Energy Surface Exploration
A detailed conformational analysis and exploration of the potential energy surface for this compound are absent from the literature. The pyrrolidine (B122466) ring is known to adopt various puckered conformations, such as envelope and twist forms. jst-ud.vnfigshare.comfigshare.com A computational study would explore the rotational barriers, particularly around the N-aryl bond, and the puckering of the five-membered ring to identify the most stable conformers.
Intermolecular Interaction Studies in Aggregated States
Hydrogen Bonding:
The primary hydrogen bond acceptor in this compound is the sulfur atom of the thione group (C=S). Unlike the highly electronegative oxygen atom in an amide or ketone, the sulfur atom in a thioamide is a significantly weaker hydrogen bond acceptor. nih.govnih.gov However, the thioamide N-H group, if it were present (which it is not in this N-substituted pyrrolidine ring), would be a stronger hydrogen bond donor than in a corresponding amide. nih.govnih.gov
In the absence of strong N-H donors, the most probable hydrogen bonds are of the weaker C-H···S type. The hydrogen atoms on the pyrrolidine ring and the methoxy (B1213986) group on the phenyl ring can act as donors to the thione sulfur of a neighboring molecule. In the analogous compound, 1-(4-methoxyphenyl)pyrrolidine-2,5-dione, C-H···O hydrogen bonds are observed to link molecules into chains. nih.gov A similar, albeit weaker, arrangement involving C-H···S bonds is anticipated for the thione derivative. The larger van der Waals radius of sulfur compared to oxygen means that these C-H···S bonds would be longer than their C-H···O counterparts. nih.gov
Van der Waals Interactions:
π-π Stacking:
The presence of the 4-methoxyphenyl (B3050149) group introduces the possibility of π-π stacking interactions. These interactions occur when the aromatic rings of adjacent molecules align in a parallel or offset fashion, contributing to the stability of the crystal structure. The electron-rich nature of the methoxy-substituted phenyl ring makes it a good candidate for such interactions. In related structures containing phenyl and piperazine (B1678402) or pyrrolidine rings, C-H···π interactions are also common, where a C-H bond from one molecule points towards the face of an aromatic ring of another. nih.gov It is highly probable that both π-π stacking and C-H···π interactions play a crucial role in the supramolecular assembly of this compound, organizing the molecules into well-defined one, two, or three-dimensional networks.
Comparative Properties of Amide vs. Thioamide Groups
To illustrate the differences in interaction potential, the following table summarizes the key properties of amide and thioamide functional groups relevant to intermolecular forces.
| Property | Amide (C=O) | Thioamide (C=S) | Implication for Intermolecular Interactions |
| C=X Bond Length | ~1.23 Å | ~1.71 Å nih.gov | Longer C=S bond affects molecular geometry and packing. |
| Van der Waals Radius of X | 1.40 Å (Oxygen) | 1.85 Å (Sulfur) nih.gov | Increased steric bulk and stronger van der Waals forces for thioamide. |
| Hydrogen Bond Acceptor Strength | Strong | Weak nih.govnih.gov | C-H···S bonds are weaker and longer than C-H···O bonds. |
| n→π Interaction Strength | Weaker | Stronger acs.org | Thioamides are better n→π acceptors, potentially influencing conformation and stability. |
Chemical Reactivity, Derivatization, and Transformation of 1 4 Methoxyphenyl Pyrrolidine 2 Thione
Transformations Involving the N-Substituted 4-Methoxyphenyl (B3050149) Moiety
Electrophilic Aromatic Substitution on the Aromatic Ring
The phenyl ring of 1-(4-Methoxyphenyl)pyrrolidine-2-thione is activated towards electrophilic aromatic substitution due to the presence of the methoxy (B1213986) group (-OCH₃). The methoxy group is a strong activating group and an ortho, para-director, meaning it increases the electron density at the positions ortho and para to itself, making them more susceptible to attack by electrophiles. youtube.comyoutube.com
Conversely, the N-pyrrolidine-2-thione substituent is anticipated to be a deactivating group. The electron-withdrawing nature of the thiocarbonyl group (C=S) reduces the electron density of the aromatic ring. Despite the nitrogen's lone pair being capable of donating electron density to the ring via resonance, this effect is generally outweighed by the inductive withdrawal of the acyl-type group. Typically, such N-acyl groups are also ortho, para-directing, but their deactivating nature makes the reaction slower.
A common example of electrophilic aromatic substitution is halogenation. The introduction of a halogen atom, such as bromine, onto the aromatic ring would likely proceed at the C3 and/or C5 positions under standard bromination conditions, for instance, using N-Bromosuccinimide (NBS) in a suitable solvent. wku.edu
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Expected Major Product(s) | Rationale |
| Br₂ / FeBr₃ or NBS | 1-(3-Bromo-4-methoxyphenyl)pyrrolidine-2-thione | The strongly activating and ortho, para-directing methoxy group directs the incoming electrophile to the positions ortho to it. The steric hindrance might favor the C3 position. |
| HNO₃ / H₂SO₄ | 1-(4-Methoxy-3-nitrophenyl)pyrrolidine-2-thione | Nitration is expected to occur at the position ortho to the strongly activating methoxy group. |
| SO₃ / H₂SO₄ | 2-(2-Thioxopyrrolidin-1-yl)-5-methoxybenzenesulfonic acid | Sulfonation will also be directed by the methoxy group to the ortho position. |
| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | 1-(3-Alkyl-4-methoxyphenyl)pyrrolidine-2-thione | Alkylation will occur at the most activated positions, ortho to the methoxy group. |
| R-COCl / AlCl₃ (Friedel-Crafts Acylation) | 1-(3-Acyl-4-methoxyphenyl)pyrrolidine-2-thione | Acylation will be directed to the positions ortho to the methoxy group. |
Note: The information in this table is based on established principles of electrophilic aromatic substitution and the known directing effects of the substituents. Experimental verification for this compound specifically may not be publicly available.
Cross-Coupling Reactions for Further Arylation or Heteroarylation
The halogenated derivatives of this compound, obtained via electrophilic halogenation as described above, are valuable precursors for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of more complex molecular architectures.
Common cross-coupling reactions that could be employed include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: A halogenated derivative, for example, 1-(3-bromo-4-methoxyphenyl)pyrrolidine-2-thione, could be coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl or heteroaryl-aryl structures. nih.govnih.gov
Heck Coupling: The same halogenated precursor could react with alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group onto the aromatic ring. organic-chemistry.orgnih.govyoutube.com
Buchwald-Hartwig Amination: This reaction would allow for the introduction of a new nitrogen-based substituent by coupling the halogenated derivative with a primary or secondary amine, catalyzed by a palladium-phosphine complex. nih.govcapes.gov.bryoutube.comyoutube.com
Table 2: Representative Cross-Coupling Reactions of Halogenated this compound Derivatives
| Reaction Name | Halogenated Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | 1-(3-Bromo-4-methoxyphenyl)pyrrolidine-2-thione | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(3-Aryl-4-methoxyphenyl)pyrrolidine-2-thione |
| Heck Coupling | 1-(3-Bromo-4-methoxyphenyl)pyrrolidine-2-thione | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-(4-Methoxy-3-vinylphenyl)pyrrolidine-2-thione |
| Buchwald-Hartwig Amination | 1-(3-Bromo-4-methoxyphenyl)pyrrolidine-2-thione | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | 1-(3-(Amino)-4-methoxyphenyl)pyrrolidine-2-thione |
Note: The specific conditions for these reactions would require experimental optimization.
Tautomeric Equilibria and Their Influence on Reactivity (e.g., Thione-Thiol Tautomerism)
This compound can theoretically exist in two tautomeric forms: the thione form and the thiol form (1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrrol-2-yl)sulfanide). This equilibrium involves the migration of a proton from the nitrogen atom to the sulfur atom, with a corresponding shift of the pi-electron density.
Computational and spectroscopic studies on a variety of related heterocyclic thione compounds have consistently shown that the thione form is the predominant and more stable tautomer in both the gas phase and in solution. kastamonu.edu.trjocpr.comresearchgate.netresearchgate.netnih.gov The energy barrier for the interconversion from the thione to the thiol form is generally high, meaning the thiol form exists in a very low concentration at equilibrium. kastamonu.edu.tr The presence of the thione form is often confirmed spectroscopically, for instance, by the absence of a characteristic S-H stretching band in the infrared (IR) spectrum (around 2550-2600 cm⁻¹) and the presence of a C=S stretching vibration. ekb.eg
The dominance of the thione tautomer has a significant influence on the reactivity of the molecule. The sulfur atom of the thiocarbonyl group is a soft nucleophilic center and can react with soft electrophiles, such as alkyl halides, in S-alkylation reactions. This would lead to the formation of S-alkylated products, which are thioimidates.
The reactivity of the nitrogen atom is consequently reduced as it is part of the more stable thioamide linkage. While the nitrogen lone pair participates in resonance with the thiocarbonyl group, its direct nucleophilicity is lower than that of a typical secondary amine.
Table 3: Summary of Tautomeric Forms and Their Reactivity Implications
| Tautomeric Form | Structure | Relative Stability | Key Reactive Site | Typical Reactions |
| Thione | This compound | Predominant | Sulfur atom (soft nucleophile) | S-alkylation with alkyl halides. |
| Thiol | (1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrrol-2-yl)sulfanide | Minor | Sulfur atom (as a thiol) and Nitrogen atom (as part of an imine) | Less likely to participate in reactions due to low concentration. Could potentially undergo reactions typical of thiols and imines if the equilibrium is shifted. |
Mechanistic Investigations of Chemical Processes Involving Pyrrolidine 2 Thiones
Elucidation of Thionation Reaction Mechanisms Leading to Pyrrolidine-2-thiones
The conversion of the carbonyl group in 1-(4-methoxyphenyl)pyrrolidin-2-one (B1360219) to a thiocarbonyl group to form 1-(4-methoxyphenyl)pyrrolidine-2-thione is typically achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The mechanisms of these reactions, while both resulting in the desired sulfur-for-oxygen exchange, proceed through distinct pathways.
Mechanism with Lawesson's Reagent:
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used thionating agent known for its relatively mild reaction conditions. nih.govnih.gov Computational and experimental studies have established that the thionation of carbonyl compounds, including lactams like 1-(4-methoxyphenyl)pyrrolidin-2-one, with Lawesson's reagent proceeds through a two-step mechanism. nih.govresearchgate.netunict.it
The first step involves the dissociation of the Lawesson's reagent dimer into a reactive dithiophosphine ylide monomer in solution. nih.govnih.gov This monomer then undergoes a concerted [2+2] cycloaddition with the carbonyl group of the pyrrolidinone. researchgate.netunict.it This cycloaddition forms a transient, four-membered thiaoxaphosphetane intermediate. researchgate.netunict.it Topological analyses from computational studies have confirmed the concerted and asynchronous nature of this step. researchgate.netunict.it
Mechanism with Phosphorus Pentasulfide (P₄S₁₀):
Phosphorus pentasulfide (P₄S₁₀) is another common, albeit often more aggressive, thionating agent. nih.gov Its use typically requires higher reaction temperatures. mdpi.com The mechanism of thionation with P₄S₁₀ is generally believed to involve the dissociation of the P₄S₁₀ cage structure into reactive P₂S₅ monomers, particularly in refluxing solvents. organic-chemistry.org These monomers are the active thionating species.
Understanding Reaction Selectivity (Chemo-, Regio-, and Stereoselectivity)
Reaction selectivity is a critical consideration in the synthesis of complex molecules. In the context of the thionation of pyrrolidinones, understanding chemoselectivity, regioselectivity, and stereoselectivity is essential for achieving the desired product in high yield and purity.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another. In the thionation of a molecule containing multiple carbonyl groups, Lawesson's reagent exhibits a well-documented order of reactivity. Computational studies have shown that amides are generally the most reactive carbonyl compounds towards Lawesson's reagent, followed by esters, ketones, and aldehydes. nih.govresearchgate.netunict.it This inherent reactivity difference can be exploited for selective thionation. For instance, in a molecule containing both an amide (or lactam) and an ester functionality, the amide can often be selectively thionated by carefully controlling the reaction conditions. mdpi.com
The higher reactivity of the lactam in 1-(4-methoxyphenyl)pyrrolidin-2-one compared to other potential carbonyl groups is attributed to the electronic nature of the amide bond. While substituents on amides and esters have been shown to have only a modest effect on reactivity, the inherent electronic properties of the amide functional group make it more susceptible to thionation. nih.govresearchgate.netunict.it
Relative Reactivity of Carbonyl Compounds with Lawesson's Reagent
| Carbonyl Compound Type | Relative Reactivity | Reference |
|---|---|---|
| Amide/Lactam | Highest | nih.govresearchgate.netunict.it |
| Ester/Lactone | High | nih.govresearchgate.netunict.it |
| Ketone | Moderate | nih.govresearchgate.netunict.it |
| Aldehyde | Lower | nih.govresearchgate.netunict.it |
Regioselectivity:
Regioselectivity concerns the position at which a reaction occurs in a molecule with multiple reactive sites. In the case of this compound, the primary site of thionation is the carbonyl group at the 2-position of the pyrrolidine (B122466) ring.
For electrophilic aromatic substitution on the 4-methoxyphenyl (B3050149) ring, the methoxy (B1213986) group is a strong activating group and an ortho, para-director. libretexts.orgyoutube.comyoutube.comnih.gov However, the conditions for thionation with reagents like Lawesson's reagent or P₄S₁₀ are generally not conducive to electrophilic aromatic substitution on the benzene (B151609) ring. Therefore, the reaction is highly regioselective for the thionation of the lactam carbonyl group. If the pyrrolidine ring itself were to contain other carbonyl groups, the principles of chemoselectivity would dictate the primary site of reaction.
Stereoselectivity:
Stereoselectivity is the preferential formation of one stereoisomer over another. If the pyrrolidine ring of the substrate contains pre-existing stereocenters, it is important to consider whether the thionation reaction proceeds with retention or inversion of configuration, or if it leads to racemization.
The thionation of the carbonyl group at C-2 of 1-(4-methoxyphenyl)pyrrolidin-2-one does not directly involve any of the chiral centers if they were present at other positions of the pyrrolidine ring (e.g., C-3, C-4, or C-5). The reaction mechanism does not involve the breaking of bonds at these stereocenters. Therefore, the thionation is expected to proceed with retention of the existing stereochemistry of the molecule. For substrates with a chiral center adjacent to the carbonyl group, the stereochemical outcome is generally preserved as the reaction does not directly impact the chiral center itself.
Kinetic and Thermodynamic Studies of Key Transformations
Kinetic and thermodynamic studies provide quantitative insights into the rates and energetics of chemical reactions, which are fundamental to understanding and controlling reaction pathways.
Kinetic Studies:
Kinetic studies on the thionation of carbonyl compounds with Lawesson's reagent have been primarily computational. These studies have revealed that the second step of the mechanism, the cycloreversion of the thiaoxaphosphetane intermediate, is the rate-limiting step. nih.govresearchgate.netunict.it This is in contrast to the Wittig reaction, where the initial cycloaddition is typically rate-determining. unict.it
Calculated Relative Free Energies for the Thionation of Carbonyl Compounds with a Lawesson's Reagent Monomer
| Carbonyl Compound | Intermediate (IN01) Stability (kcal/mol) | Rate-Limiting Transition State (TS02) Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Acetamide | -1.2 | 19.1 | unict.it |
| Methyl Acetate | -11.8 | 24.5 | unict.it |
| Acetone | -17.0 | 27.9 | unict.it |
| Acetaldehyde | -22.1 | 29.7 | unict.it |
Data illustrates the higher reactivity (lower barrier) of amides compared to other carbonyl functional groups.
Thermodynamic Studies:
The thermodynamic driving force for the thionation of carbonyl compounds with Lawesson's reagent is the formation of the highly stable phenyl(thioxo)phosphine oxide byproduct. organic-chemistry.org The P=O double bond is thermodynamically much more stable than the P=S bond.
Future Research Directions and Potential Applications in Advanced Chemical Systems
Development of Novel and Highly Efficient Synthetic Methodologies for N-Aryl Pyrrolidine-2-thiones
The synthesis of N-aryl pyrrolidine-2-thiones is foundational to their exploration. While numerous methods exist for creating the N-aryl pyrrolidine (B122466) core, the most direct route to the target thione is typically the thionation of the corresponding N-aryl pyrrolidin-2-one (an N-aryl lactam). nih.govresearchgate.net Future research will likely focus on optimizing this conversion and developing novel, more efficient synthetic strategies.
The primary method for converting amides and lactams to their thio-analogues is treatment with a thionating agent. Lawesson's Reagent (LR) is the most common and widely used reagent for this purpose. researchgate.netresearchgate.net The reaction involves the exchange of the carbonyl oxygen atom for a sulfur atom. To improve efficiency, reaction conditions can be enhanced through microwave irradiation, which often reduces reaction times and increases yields. nih.gov A particularly promising area for development is the use of mechanochemistry, which allows for solvent-free synthesis, aligning with the principles of green chemistry. researchgate.net
Beyond the conventional Lawesson's Reagent, other phosphorus-sulfur reagents have been developed and could be applied to this system. A crystalline and more selective P4S10-pyridine complex has been shown to be effective for thionation in specific solvents like acetonitrile. organic-chemistry.org Other systems, such as PSCl3/H2O/Et3N, have also been used for the clean and rapid synthesis of various thiocarbonyl compounds under microwave conditions. organic-chemistry.org For purification-heavy applications, fluorous analogues of Lawesson's reagent have been designed, which allow for the easy removal of reagent byproducts through fluorous solid-phase extraction. researchgate.net
| Method | Thionating Agent | Typical Conditions | Advantages | Potential Drawbacks |
| Conventional Thionation | Lawesson's Reagent | Reflux in dry toluene (B28343) or THF | Well-established, commercially available reagent researchgate.net | Requires anhydrous solvents, long reaction times |
| Microwave-Assisted Synthesis | Lawesson's Reagent | Microwave irradiation (100-150 °C) | Rapid, high yields, environmentally friendly nih.gov | Requires specialized equipment |
| Mechanochemical Synthesis | Lawesson's Reagent | Ball milling, solvent-free | Environmentally friendly, high yield, no solvent needed researchgate.net | Scalability may be a concern |
| Alternative Reagents | P4S10-pyridine, PSCl3 | Varies (e.g., reflux in acetonitrile) | High selectivity, ease of product isolation organic-chemistry.org | Reagent may be moisture-sensitive |
| Fluorous-Tag Synthesis | Fluorous Lawesson's Reagent | Standard reflux | Simplified purification via fluorous extraction researchgate.net | Higher cost of specialized reagent |
Integration into Complex Molecular Architectures and Supramolecular Assemblies
The unique structural and electronic features of the thioamide group in 1-(4-methoxyphenyl)pyrrolidine-2-thione make it an intriguing building block for complex molecular systems. The N-H group acts as a hydrogen-bond donor, while the C=S group can act as a hydrogen-bond acceptor, enabling the formation of predictable, self-assembled structures in the solid state or in solution. The geometry and strength of these interactions differ from their amide counterparts, potentially leading to novel supramolecular synthons.
Furthermore, the sulfur atom offers opportunities for other non-covalent interactions, such as chalcogen bonding, which could be exploited in crystal engineering to direct the assembly of complex architectures. Another forward-looking strategy involves leveraging the thiolactam moiety for dynamic covalent chemistry. nih.gov For instance, mild oxidation could reversibly form disulfide-linked dimers or oligomers from a suitably functionalized pyrrolidine-2-thione (B1333366) precursor, allowing for the creation of self-healing materials or components of dynamic combinatorial libraries. nih.gov The integration of this scaffold into larger macrocycles or polymers could produce materials with unique recognition or sequestration properties, driven by the sulfur atom's affinity for soft metal ions.
Role of this compound in Catalysis and Ligand Design
The presence of both nitrogen and sulfur atoms makes N-aryl pyrrolidine-2-thiones highly promising candidates for ligand design in coordination chemistry and catalysis. nih.gov The exocyclic sulfur atom, being a soft donor, is expected to coordinate strongly with soft, late transition metals such as palladium, platinum, copper, silver, and gold. nih.govmaterialsciencejournal.org This contrasts with the corresponding lactam, where the hard oxygen atom preferentially binds to hard metal centers.
As a monodentate ligand, this compound could be used to modify the steric and electronic properties of metal catalysts. Its coordination via the sulfur atom can influence the catalytic activity and selectivity in various transformations, including cross-coupling reactions, hydrogenations, and allylic alkylations. wikipedia.org
Future research could focus on incorporating this thiolactam into multidentate ligand frameworks. By introducing additional donor groups onto the N-aryl ring or the pyrrolidine backbone, bidentate (S,N- or S,P-) or tridentate ligands could be synthesized. Such chelating ligands often form highly stable metal complexes, which are desirable for robust catalysts. nih.gov These novel complexes could find applications in asymmetric catalysis if chiral variants of the pyrrolidine scaffold are employed. The unique properties of the thioamide bond could lead to catalysts with novel reactivity compared to existing systems.
| Potential Metal Center | Ligand Type | Potential Catalytic Application | Rationale |
| Palladium (Pd) | Monodentate or Bidentate (S,N) | Cross-Coupling (e.g., Suzuki, Heck) | Sulfur ligands are known to be effective in Pd catalysis. |
| Rhodium (Rh) / Iridium (Ir) | Chiral Bidentate | Asymmetric Hydrogenation | Creation of stable chiral metal complexes for enantioselective reactions. |
| Gold (Au) / Silver (Ag) | Monodentate | Lewis Acid Catalysis, Antibacterial Agents | Strong affinity of soft Au(I)/Ag(I) for soft sulfur donors. nih.gov |
| Copper (Cu) | Monodentate or Multidentate | Atom Transfer Radical Polymerization (ATRP), Click Chemistry | Versatile metal with applications in various catalytic cycles. |
| Nickel (Ni) | Monodentate | Cross-Coupling, C-H Activation | Thioamide ligands can stabilize various oxidation states of Ni. materialsciencejournal.org |
Computational Design and Predictive Modeling for Novel Pyrrolidine-2-thione Analogues
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the properties and reactivity of novel molecules before their synthesis. mdpi.com For this compound and its prospective analogues, DFT calculations can provide invaluable insights into their electronic structure, conformational preferences, and potential energy surfaces for reactions. researchgate.net
Key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's electronic behavior and its potential as an electron donor or acceptor in charge-transfer complexes. nih.gov Modeling can also elucidate the molecule's coordination behavior with various metal centers, predicting bond strengths, geometries, and the electronic impact of the ligand on the metal, which is crucial for rational catalyst design. nih.gov
Furthermore, computational methods can be used to design novel analogues with tailored properties. For example, by systematically varying the substituents on the N-aryl ring, one can computationally screen for derivatives with optimized electronic properties for use in organic semiconductors or with specific steric profiles to enhance selectivity in asymmetric catalysis. Predictive modeling of intermolecular interactions can also guide the design of molecules predisposed to form specific supramolecular assemblies, aiding in the development of new crystal forms or functional materials.
| Computational Method | Target Property/Application | Predicted Insight |
| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO) | Predicts reactivity, suitability for electronic materials. nih.gov |
| DFT / Molecular Mechanics (MM) | Metal Complex Geometry & Stability | Guides ligand design for catalysis by predicting coordination modes and bond energies. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Hydrogen Bonding & Non-Covalent Interactions | Elucidates forces driving supramolecular self-assembly and crystal packing. nih.gov |
| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectra | Predicts optical properties for materials science applications. |
| Ab Initio Molecular Dynamics (AIMD) | Conformational Dynamics | Reveals flexibility and dominant conformations of the molecule in solution. |
Exploration of Pyrrolidine-2-thiones in Material Science Applications (e.g., Electronic Materials, Polymer Chemistry)
The incorporation of sulfur- and nitrogen-containing heterocycles is a well-established strategy in the design of functional organic materials. nih.gov These compounds are integral to the development of molecular conductors, semiconductors, and materials with interesting optical properties. researchgate.net
One significant research direction is the use of this compound as a monomer for the synthesis of novel polymers. The pyrrolidone-containing polymer, polyvinylpyrrolidone (PVP), is known for its exceptional properties, including high solubility and complexation ability. dur.ac.uk A sulfur-containing analogue could exhibit enhanced thermal stability, a higher refractive index, and a strong affinity for heavy metal ions, making it suitable for applications in optical devices, sensors, or remediation technologies. Polymerization could be achieved through functionalization of the N-aryl ring with a polymerizable group like a vinyl or styrenyl moiety.
In the field of electronic materials, the thione moiety is of particular interest. The sulfur atom can facilitate intermolecular electronic coupling, which is critical for charge transport in organic semiconductors. These molecules could be explored as components of charge-transfer complexes or as building blocks for larger, conjugated systems. Additionally, the propensity of sulfur compounds to form self-assembled monolayers (SAMs) on gold surfaces is well-documented. harvard.edu Assembling monolayers of this compound or its derivatives on conductive substrates could pave the way for their use in molecular electronics, serving as components in molecular wires or switches.
| Application Area | Material Type | Role of Pyrrolidine-2-thione | Potential Properties/Function |
| Polymer Chemistry | Homopolymers or Copolymers | Monomer unit with a pendant thiolactam group | High refractive index, metal ion chelation, thermal stability. dur.ac.uk |
| Electronic Materials | Organic Semiconductors | Component in charge-transfer complexes | Facilitates charge transport through S--S intermolecular contacts. researchgate.net |
| Molecular Electronics | Self-Assembled Monolayers (SAMs) | Surface-active molecule | Forms ordered layers on gold for molecular-scale devices. harvard.edu |
| Optical Materials | Doped polymers | Chromophore | Potential for non-linear optical properties. |
| Sensor Technology | Functionalized Polymers/Surfaces | Metal-binding site | Selective detection of heavy metal ions through sulfur coordination. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(4-Methoxyphenyl)pyrrolidine-2-thione, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, analogous pyrrolidine-2-thione derivatives have been synthesized via reactions with phenacyl bromides in dichloromethane under reflux, followed by purification via column chromatography . Optimization includes adjusting solvent polarity (e.g., THF for better solubility), temperature control (40–60°C), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of pyrrolidine precursor to aryl halide). Yield improvements (>70%) are achievable by slow addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular geometry, torsion angles (e.g., phenyl ring twists relative to pyrrolidine plane), and hydrogen-bonding networks. For example, weak C–H⋯O interactions in similar compounds were identified using single-crystal diffraction (296 K, ) .
- NMR/FTIR : -NMR confirms methoxy ( ~3.8 ppm) and thione ( ~4.2 ppm) groups. FTIR detects C=S stretches (~1200–1250 cm) and aromatic C–H vibrations .
Q. What safety precautions are critical given limited toxicity data?
- Methodological Answer : Adopt protocols for handling uncharacterized substances:
- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Store in airtight containers at 2–8°C, segregated from oxidizing agents.
- Emergency measures: For spills, use inert absorbents (e.g., vermiculite) and avoid water jets. Toxicity assessment should follow OECD guidelines via read-across with structurally similar compounds .
Advanced Research Questions
Q. How can computational methods predict reactivity or electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like 6-31G(d,p) and solvation models (e.g., PCM for DMSO) improve accuracy.
- Molecular Dynamics (MD) : Simulate interaction with biological targets (e.g., enzyme active sites) using force fields like AMBER. Validate against experimental crystallographic data .
Q. How to resolve contradictions between theoretical and observed spectroscopic data?
- Methodological Answer :
- Cross-validation : Compare NMR shifts computed (via GIAO-DFT) with experimental results. Discrepancies >0.5 ppm may indicate impurities or solvent effects.
- Purity checks : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Crystal packing analysis : X-ray data can explain unexpected shifts due to intermolecular interactions (e.g., C–H⋯π stacking) .
Q. What strategies assess environmental impact without ecotoxicity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
